molecular formula C7H10N4O B13097484 4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one

4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one

Cat. No.: B13097484
M. Wt: 166.18 g/mol
InChI Key: QPUUCAYEQOCPRT-FPYGCLRLSA-N
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Description

4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one is a chemical compound with a unique structure that includes a pyrimidinone ring substituted with an ethylidenehydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one typically involves the reaction of 1-methylpyrimidin-2(1H)-one with an appropriate ethylidenehydrazine derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction time can vary from a few hours to overnight, depending on the specific reagents and conditions used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidenehydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylidenehydrazinyl group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Ethylidenehydrazinyl)-1-methylpyrimidin-2(1H)-one: shares structural similarities with other pyrimidinone derivatives, such as:

Uniqueness

The presence of the ethylidenehydrazinyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

4-[(2E)-2-ethylidenehydrazinyl]-1-methylpyrimidin-2-one

InChI

InChI=1S/C7H10N4O/c1-3-8-10-6-4-5-11(2)7(12)9-6/h3-5H,1-2H3,(H,9,10,12)/b8-3+

InChI Key

QPUUCAYEQOCPRT-FPYGCLRLSA-N

Isomeric SMILES

C/C=N/NC1=NC(=O)N(C=C1)C

Canonical SMILES

CC=NNC1=NC(=O)N(C=C1)C

Origin of Product

United States

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